{3-[(benzoyloxy)methyl]-4-oxo-3,4-dihydro-2H-chromen-3-yl}methyl benzenecarboxylate
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Overview
Description
Scientific Research Applications
Luminescence and Ionochromic Properties
- Compounds such as 9-hydroxy-1-methyl-3-oxo-3H-benzo[f]chromene-8-carbaldehyde, closely related to the query compound, have been investigated for their multifunctional ionochromic capabilities. They form colored complexes with metal cations and various anions, leading to changes in absorption and fluorescence properties, useful in luminescence studies (Nikolaeva et al., 2020).
Hybrid Compounds Synthesis
- Research on related compounds like 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid has led to the synthesis of hybrid systems containing pharmacophoric fragments. These are synthesized by forming a condensed dihydropyran structure and subsequently aromatizing into a benzodihydrochromenilium salt, a process useful in medicinal chemistry (Ivanova et al., 2019).
Antibacterial Effects
- Derivatives of 4-hydroxy-chromen-2-one, a similar structure to the query compound, have shown significant antibacterial activity. These compounds were synthesized and tested against strains like Staphylococcus aureus and E. coli, demonstrating their potential in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Reformatsky Reaction
- The Reformatsky reaction involving derivatives of 2-oxo-2H-benzo[f]chromene-3-carboxylic acid, closely related to the query compound, has been studied. This reaction yields derivatives of 4-(1-methyl-1-methoxycarbonylethyl)-2-oxo-3,4-dihydro-2H-benzo[f]chromene-3-carboxylic acid, providing insights into synthetic organic chemistry (Shchepin et al., 2003).
Structural and Conformational Study
- Chromane derivatives, which share structural similarities with the query compound, have been synthesized and structurally analyzed. These studies include X-ray analysis and DFT conformational analysis, contributing to the understanding of molecular structures in chemical research (Ciolkowski et al., 2009).
Carbamate Derivatives
- Synthesis studies involving carbamate derivatives of coumarin and chromene, related to the query compound, have been conducted. These studies add to the repertoire of organic synthesis methods, particularly in the area of carbamate chemistry (Velikorodov & Imasheva, 2008).
Michael Condensation
- The Michael condensation reaction involving 2-(4-carboxybenzylidene)-3,4- dihydronaphthalene-1(2H)-one and 2H-chromen-2-one derivatives has been explored for designing new hybrid polyoxaheterocyclic compounds. This research provides valuable insights into the field of synthetic organic chemistry (Kanevskaya et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[3-(benzoyloxymethyl)-4-oxo-2H-chromen-3-yl]methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O6/c26-22-20-13-7-8-14-21(20)29-15-25(22,16-30-23(27)18-9-3-1-4-10-18)17-31-24(28)19-11-5-2-6-12-19/h1-14H,15-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJBEWUOPBCROR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C2O1)(COC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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